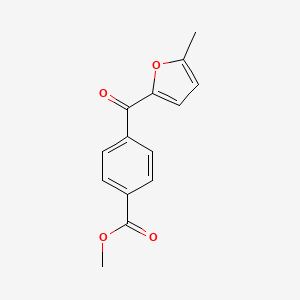
Methyl 4-(5-methylfuran-2-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-methylfuran-2-carbonyl)benzoate is an organic compound with the molecular formula C14H12O4 It is a derivative of benzoic acid and furan, characterized by the presence of a methyl ester group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-methylfuran-2-carbonyl)benzoate typically involves the esterification of 4-(5-methylfuran-2-carbonyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-methylfuran-2-carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) are employed in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Amide or other ester derivatives.
Scientific Research Applications
Methyl 4-(5-methylfuran-2-carbonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(5-methylfuran-2-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The furan ring and ester group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(5-methylfuran-2-carbonyl)benzoate: Characterized by the presence of a furan ring and a methyl ester group.
Methyl 4-(5-methylthiophene-2-carbonyl)benzoate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 4-(5-methylpyrrole-2-carbonyl)benzoate: Contains a pyrrole ring instead of a furan ring.
Uniqueness
This compound is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The furan ring is known for its aromaticity and ability to participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
924657-70-5 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
methyl 4-(5-methylfuran-2-carbonyl)benzoate |
InChI |
InChI=1S/C14H12O4/c1-9-3-8-12(18-9)13(15)10-4-6-11(7-5-10)14(16)17-2/h3-8H,1-2H3 |
InChI Key |
WANFTOGHDCWGLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


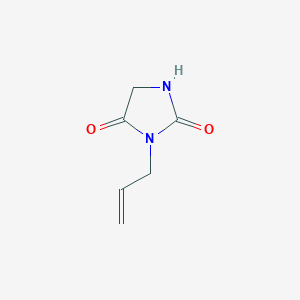
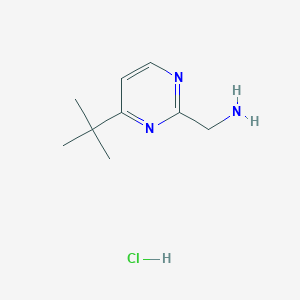
![1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-](/img/structure/B14176247.png)
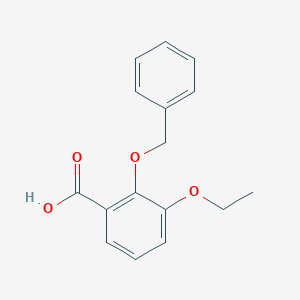
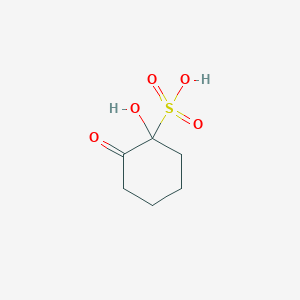

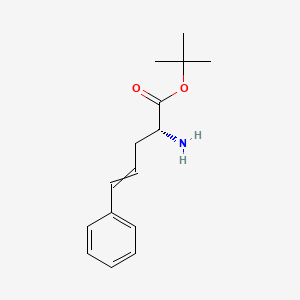
![2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene](/img/structure/B14176308.png)
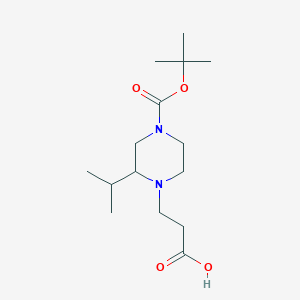
![2-{[(3-Chlorophenyl)carbamoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14176326.png)
![5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14176330.png)
![6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176336.png)
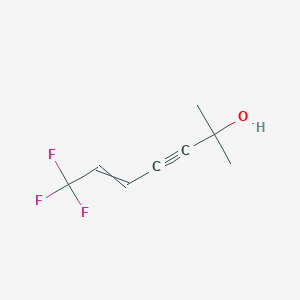
![1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B14176348.png)
